N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring, which is a bicyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,1,3-benzoxadiazole followed by the introduction of the chloro-substituted phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. The final step involves the coupling of the nitrobenzoxadiazole intermediate with 5-chloro-2-methylaniline under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its unique photophysical properties.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitro group plays a crucial role in the compound’s reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with biological molecules. The benzoxadiazole ring structure also contributes to the compound’s ability to intercalate with DNA, potentially leading to its use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(5-chloro-2-methylphenyl)-phthalamic acid
- N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its combination of a benzoxadiazole ring with a nitro group and a chloro-substituted phenyl ring. This unique structure imparts distinct photophysical properties, making it highly valuable as a fluorescent probe in various scientific applications. Additionally, its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H9ClN4O3 |
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Molecular Weight |
304.69 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C13H9ClN4O3/c1-7-2-3-8(14)6-10(7)15-9-4-5-11(18(19)20)13-12(9)16-21-17-13/h2-6,15H,1H3 |
InChI Key |
IHECKWLNDYRDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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